Home > Products > Screening Compounds P49477 > 7,8-Difluoroquinazolin-4(3H)-one
7,8-Difluoroquinazolin-4(3H)-one - 1566557-04-7

7,8-Difluoroquinazolin-4(3H)-one

Catalog Number: EVT-3013977
CAS Number: 1566557-04-7
Molecular Formula: C8H4F2N2O
Molecular Weight: 182.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-7,8-Dichloro-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

  • Compound Description: This compound is a benzodiazepine derivative characterized by a seven-membered heterocycle displaying a half-chair conformation. [] The molecule features chlorine atoms at the 7 and 8 positions of the benzene ring, similar to the fluorine atoms in the target compound. Additionally, it possesses an oxopropylidene substituent at the 4-position. []

2-Amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one

  • Compound Description: This compound, also known as the cyclic 7,8-butanoguanine adduct, is a DNA adduct formed from the reaction of N-nitrosopyrrolidine with guanine. [] This adduct has been investigated as a potential biomarker for assessing exposure to and metabolic activation of N-nitrosopyrrolidine in humans. []

2-(4-Trifluoromethylphenyl)-7,8-dihydro-3H-thiopyranopyrimidin-4-one (XAV939)

  • Compound Description: XAV939 is a known inhibitor of tankyrases-1 and -2 (TNKS-1 and -2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. [] Tankyrases are involved in various cellular processes, making them attractive targets for anti-cancer drug development. [] XAV939 exhibits potent inhibitory activity against tankyrases. []

1-Methyl-7-(4-trifluoromethylphenyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one and 1-Methyl-7-(4-methoxyphenyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one

  • Compound Description: These compounds are potent and selective inhibitors of TNKS-2, with IC50 values of 1.5 nM and 1.1 nM, respectively. [] They also demonstrated high selectivity against PARP-1, indicating their potential as leads for developing anti-cancer drugs. []
  • Relevance: These compounds, along with XAV939, were part of a study aiming to develop novel tankyrase inhibitors by exploring modifications to the thiopyranopyrimidine core. [] They share a bicyclic system with a pyrimidinone moiety and a para-substituted aromatic ring, similar to 7,8-Difluoroquinazolin-4(3H)-one. This structural resemblance makes 7,8-Difluoroquinazolin-4(3H)-one a potentially interesting candidate for tankyrase inhibition.
Overview

7,8-Difluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by the presence of two fluorine atoms at the 7 and 8 positions of the quinazolinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

Quinazolinones, including 7,8-difluoroquinazolin-4(3H)-one, are classified as heterocyclic compounds containing a fused benzene and pyrimidine ring. They are often synthesized for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific structural modifications, such as the introduction of fluorine atoms, can significantly influence the biological properties of these compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7,8-difluoroquinazolin-4(3H)-one can be achieved through various methods. One prominent approach involves the condensation of anthranilic acid with formamide under controlled heating conditions. The introduction of fluorine substituents can be accomplished using fluorination reagents such as sulfur tetrafluoride or via electrophilic fluorination techniques.

  1. Starting Material: Anthranilic acid
  2. Reagents: Formamide, fluorinating agents (e.g., sulfur tetrafluoride)
  3. Conditions: Heating under reflux in a suitable solvent like dimethylformamide (DMF) or acetic acid.
  4. Yield: Typically ranges from moderate to high depending on the reaction conditions and purification methods employed.

The reaction mechanism generally involves the formation of an intermediate that subsequently undergoes cyclization to yield the quinazolinone structure.

Chemical Reactions Analysis

Reactions and Technical Details

7,8-Difluoroquinazolin-4(3H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The electron-withdrawing effect of fluorine makes adjacent carbon atoms more electrophilic, facilitating nucleophilic attack.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  3. Cycloaddition Reactions: Under certain conditions, it can undergo cycloaddition with dipolarophiles leading to complex structures.

For example, reactions with alkyl halides in the presence of bases can yield alkylated derivatives of quinazolinones.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7,8-difluoroquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors. The fluorine substituents may enhance the compound's ability to interact with these targets due to increased hydrophobic interactions and potential for hydrogen bonding.

  1. Target Interaction: Binding to enzyme active sites or receptor sites.
  2. Biological Activity: Influencing pathways related to inflammation or cell proliferation.
  3. Data from Studies: Experimental data indicate that modifications at positions 7 and 8 can lead to significant changes in biological activity, underscoring the importance of these substituents.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 7,8-difluoroquinazolin-4(3H)-one include:

  • Molecular Weight: Approximately 184.14 g/mol
  • Melting Point: Typically around 250°C (exact values may vary based on purity)
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to strong acids or bases.
  • Reactivity: Reacts readily under nucleophilic conditions due to the electrophilic nature imparted by fluorine substituents.
Applications

Scientific Uses

7,8-Difluoroquinazolin-4(3H)-one has several potential applications in scientific research:

  1. Drug Development: Investigated for its pharmacological properties that could lead to new therapeutic agents against cancer and inflammatory diseases.
  2. Chemical Biology: Used as a tool compound in studies exploring enzyme inhibition or receptor modulation.
  3. Material Science: Potential applications in developing new materials due to its unique electronic properties stemming from fluorination.

Research continues into optimizing its synthesis and exploring its full range of biological activities, indicating a promising future for this compound in both medicinal chemistry and materials science contexts.

Introduction to 7,8-Difluoroquinazolin-4(3H)-one in Medicinal Chemistry

7,8-Difluoroquinazolin-4(3H)-one (CAS#: 1566557-04-7; MW: 182.13 g/mol; Formula: C₈H₄F₂N₂O) is a fluorinated heterocyclic compound featuring a bicyclic scaffold comprising a benzene ring fused to a pyrimidin-4(3H)-one core with fluorine atoms at the 7- and 8-positions. This strategic fluorine substitution confers distinct electronic and steric properties that enhance its utility in drug design, particularly in modulating kinase interactions and improving pharmacokinetic profiles [2] [6]. As a derivative of the quinazolin-4(3H)-one pharmacophore—a structure validated in over 200 natural alkaloids and numerous clinical agents (e.g., gefitinib, lapatinib)—it bridges historical medicinal applications with contemporary targeted therapies [1] [3].

Structural Significance of Fluorinated Quinazolinones in Drug Discovery

The incorporation of fluorine atoms into the quinazolinone scaffold profoundly influences molecular properties critical to drug efficacy:

  • Electron-Withdrawing Effects: The 7,8-difluoro configuration decreases electron density at N1 and C2, enhancing electrophilicity. This facilitates nucleophilic attack in situ modifications and stabilizes interactions with kinase ATP-binding sites via hydrogen bonding with backbone residues (e.g., HER2's Met801) [1] [8].
  • Lipophilicity and Membrane Permeability: Fluorine atoms increase logP values by ~0.25 per substituent, promoting cellular uptake. For 7,8-difluoro derivatives, logP values typically range from 1.8–2.3, compared to 1.5–1.7 for non-fluorinated analogs, correlating with enhanced cytotoxicity in MCF-7 and A2780 cancer cell lines [1].
  • Metabolic Stability: Fluorination impedes oxidative metabolism by cytochrome P450 enzymes. Microsomal studies show 7,8-difluoroquinazolinones exhibit 40–60% higher half-lives than non-fluorinated counterparts, reducing clearance rates [6] [8].

Table 1: Impact of Fluorine Substitution on Quinazolinone Bioactivity

Substituent PatternHER2 IC₅₀ (μM)LogPMCF-7 Cytotoxicity (IC₅₀, μM)
Unsubstituted12.1 ± 1.01.525.90 ± 0.74 (Lapatinib control)
6-Fluoro3.0 ± 0.31.7815.72 ± 0.07
7,8-Difluoro0.14 ± 0.032.050.20 ± 0.02

Data adapted from cytotoxicity and kinase assays [1]

Molecular docking analyses reveal that 7,8-difluoroquinazolin-4(3H)-one derivatives act as:

  • ATP-Competitive Inhibitors: Against EGFR, forming hydrogen bonds with hinge-region residues (e.g., Cys773) and hydrophobic contacts with Leu694 and Val702 [1].
  • Allosteric Modulators: In CDK2, binding adjacent to the ATP pocket, inducing conformational shifts that impair substrate recognition [1].

Historical Context and Emergence of 7,8-Difluoroquinazolin-4(3H)-one in Biomedical Research

Quinazolinone chemistry originated in 1869 with the synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess [6]. However, therapeutic interest surged in the 1950s with methaqualone (a 2-substituted quinazolinone sedative) and accelerated in the 2000s with kinase inhibitors like lapatinib [1] [6]. The rationale for 7,8-difluoro substitution emerged from structure-activity relationship (SAR) studies demonstrating:

  • Positional Specificity: Fluorination at C7/C8 yields superior kinase inhibition versus C5/C6 or mono-fluoro analogs. For example, 7,8-difluoro derivatives inhibit VEGFR2 at IC₅₀ = 0.14 μM, while 6-fluoro analogs require IC₅₀ = 2.98 μM [1] [8].
  • Synthetic Accessibility: Key routes include:
  • Cyclocondensation of 3,4-difluoroanthranilic acid with formamide or benzoyl isothiocyanates.
  • Alkylation of 2-mercapto precursors followed by hydrazide formation (yields: 73–97%) [1] [6].

Table 2: Key Milestones in 7,8-Difluoroquinazolin-4(3H)-one Research

YearDevelopmentSignificance
1869First quinazolinone synthesis (Griess)Established core scaffold
1951Methaqualone approvalValidated quinazolinones as clinically viable
2003Lapatinib developmentConfirmed 4(3H)-quinazolinones as kinase inhibitors
2021Cytotoxicity screening of 7,8-difluoro derivatives [1]IC₅₀ = 0.20 μM (MCF-7); 30-fold > lapatinib
2023Kinase profiling of 3-substituted-7,8-difluoro analogs [8]Multi-target inhibition (CDK2/HER2/VEGFR2) with ADMET optimization

Recent applications span:

  • Oncology: As dual EGFR/HER2 inhibitors, overcoming resistance in lapatinib-refractory tumors [1].
  • Antimicrobial Research: Derivatives with 3-(1,3,4-thiadiazole) groups show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC ≤ 0.03 μg/mL) [6] [8].

Table 3: Compound Identifiers for 7,8-Difluoroquinazolin-4(3H)-one

Identifier TypeValue
CAS Registry Number1566557-04-7
Molecular FormulaC₈H₄F₂N₂O
IUPAC Name7,8-Difluoro-3,4-dihydroquinazolin-4-one
Molecular Weight182.13 g/mol
SMILESO=c1[nH]cnc2c(F)c(F)ccc12
Key Structural FeaturesDifluoro substitution at C7/C8; Ketone at C4; Enolizable NH at N3

The trajectory of 7,8-difluoroquinazolin-4(3H)-one exemplifies structure-driven optimization in medicinal chemistry, transitioning from a niche heterocycle to a versatile scaffold for targeted therapeutics [1] [3] [6].

Properties

CAS Number

1566557-04-7

Product Name

7,8-Difluoroquinazolin-4(3H)-one

IUPAC Name

7,8-difluoro-3H-quinazolin-4-one

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13

InChI

InChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI Key

QTATUHWBKZVCHU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.